(3R,4R)-2-(6-Amino-7H-purin-2-yl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-2-(6-Amino-7H-purin-2-yl)tetrahydrofuran-3,4-diol is a chemical compound that belongs to the class of purine nucleosides It is characterized by a tetrahydrofuran ring attached to a purine base, specifically adenine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-2-(6-Amino-7H-purin-2-yl)tetrahydrofuran-3,4-diol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving suitable precursors.
Attachment of the Purine Base: The adenine base is introduced through nucleophilic substitution reactions, where the purine base reacts with the tetrahydrofuran derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-2-(6-Amino-7H-purin-2-yl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the purine base or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
(3R,4R)-2-(6-Amino-7H-purin-2-yl)tetrahydrofuran-3,4-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of (3R,4R)-2-(6-Amino-7H-purin-2-yl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modulate the activity of these enzymes, thereby affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Deoxyadenosine: A deoxyribonucleoside analog of adenosine.
Vidarabine: An antiviral drug with a similar purine base structure.
Uniqueness
(3R,4R)-2-(6-Amino-7H-purin-2-yl)tetrahydrofuran-3,4-diol is unique due to its specific stereochemistry and the presence of both the tetrahydrofuran ring and the purine base. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11N5O3 |
---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
(3R,4R)-2-(6-amino-7H-purin-2-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H11N5O3/c10-7-4-8(12-2-11-4)14-9(13-7)6-5(16)3(15)1-17-6/h2-3,5-6,15-16H,1H2,(H3,10,11,12,13,14)/t3-,5-,6?/m1/s1 |
InChI Key |
MLYSGWRYWYRJEA-MAPAWMTNSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C(O1)C2=NC(=C3C(=N2)N=CN3)N)O)O |
Canonical SMILES |
C1C(C(C(O1)C2=NC(=C3C(=N2)N=CN3)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.